
Spectroscopic Profile of L-Menthyl Acetate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-Menthyl acetate

Cat. No.: B046590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for L-Menthyl
acetate, a monoterpene ester widely used in the flavor, fragrance, and pharmaceutical

industries. Understanding the spectroscopic characteristics of this compound is crucial for

quality control, structural elucidation, and metabolic studies. This document presents a

compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of L-Menthyl acetate exhibits characteristic signals corresponding to

the protons of the menthyl and acetyl groups. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-1 4.71 ddd 10.9, 10.9, 4.4

H-2 1.68 m

H-3 (ax) 1.05 m

H-3 (eq) 1.68 m

H-4 1.50 m

H-5 (ax) 0.95 m

H-5 (eq) 1.68 m

H-6 2.00 m

CH₃ (C7) 0.90 d 6.5

CH(CH₃)₂ (C8) 1.43 m

CH(CH₃)₂ 0.77 d 7.0

CH(CH₃)₂ 0.88 d 7.0

OCOCH₃ 2.04 s

Note: The assignments are based on typical values for menthyl derivatives and may vary

slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of L-Menthyl acetate.
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Carbon Assignment Chemical Shift (δ) in ppm

C-1 74.4

C-2 47.2

C-3 34.3

C-4 41.0

C-5 23.7

C-6 31.5

C-7 22.1

C-8 26.5

C-9 16.5

C-10 20.8

C=O 170.8

OCOCH₃ 21.3

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of L-Menthyl acetate (typically 5-10 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer

(e.g., 300, 400, or 500 MHz).

Data Acquisition:

¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of

scans to achieve a good signal-to-noise ratio, a spectral width covering the expected

chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
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¹³C NMR: A proton-decoupled pulse sequence is typically employed. A larger number of

scans is usually required due to the lower natural abundance of ¹³C.

The general workflow for NMR analysis is depicted below.

Sample Preparation

Data Acquisition

Data Processing & Analysis

L-Menthyl Acetate Deuterated Solvent (e.g., CDCl3) NMR Tube NMR Spectrometer

1H NMR Acquisition

13C NMR Acquisition

Fourier Transform & Phasing Peak Integration & Chemical Shift Assignment

Key Fragment Ions
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[C12H22O2]+

(m/z 198)
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- CH3COOH
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- C10H19O
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- C3H7

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of L-Menthyl Acetate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046590#spectroscopic-data-for-l-menthyl-acetate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b046590?utm_src=pdf-body-img
https://www.benchchem.com/product/b046590#spectroscopic-data-for-l-menthyl-acetate-nmr-ir-mass-spec
https://www.benchchem.com/product/b046590#spectroscopic-data-for-l-menthyl-acetate-nmr-ir-mass-spec
https://www.benchchem.com/product/b046590#spectroscopic-data-for-l-menthyl-acetate-nmr-ir-mass-spec
https://www.benchchem.com/product/b046590#spectroscopic-data-for-l-menthyl-acetate-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b046590?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

